microRNA-21-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

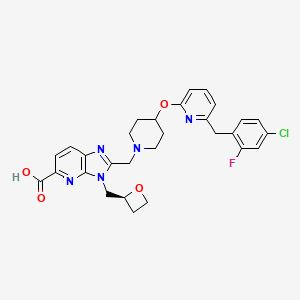

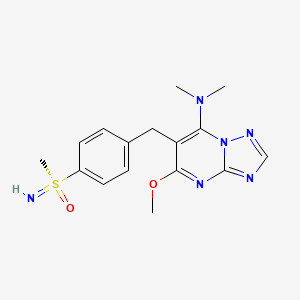

MicroRNA-21-IN-1 is a potent inhibitor of microRNA-21, a small noncoding RNA that plays a significant role in regulating gene expression at the posttranscriptional level. MicroRNA-21 is known for its critical role in various cancers, including glioblastoma, pancreatic adenocarcinoma, and non-small cell lung cancer . This compound has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a valuable compound in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of microRNA-21-IN-1 involves several steps, starting with the preparation of precursor molecules. The primary miRNA (pri-miRNA) is transcribed by RNA polymerase II/III, producing a hairpin-like structure containing a 5′-7-methylguanosine cap and poly(A) tail . This pri-miRNA is then processed by the RNase III endonuclease, Drosha, and the double-stranded RNA-binding protein, DiGeorge syndrome critical region 8, to release a 70 nucleotide stem-loop precursor miRNA (pre-miRNA) with a 3′ overhang .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process ensures high purity and yield, making it suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: MicroRNA-21-IN-1 undergoes various chemical reactions, including hybridization, strand displacement, and cleavage. These reactions are essential for its function as an inhibitor of microRNA-21.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include RNA polymerase, RNase III endonuclease, and various buffer solutions. The reactions typically occur under physiological conditions, with temperatures ranging from 37°C to 50°C .

Major Products Formed: The major products formed from the reactions involving this compound include the mature miRNA-21 and its downstream targets, such as PTEN, EGR1, and SLIT2 .

Scientific Research Applications

MicroRNA-21-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of microRNA-21 in tumorigenesis and to develop targeted therapies . In biology, it helps in understanding the regulation of gene expression and the mechanisms of apoptosis and cell proliferation . In medicine, this compound is being explored as a potential therapeutic agent for various cancers and other diseases associated with abnormal microRNA-21 expression . Additionally, it has applications in the development of diagnostic tools and biomarkers for cancer staging and prognosis .

Mechanism of Action

MicroRNA-21-IN-1 exerts its effects by binding to the precursor of microRNA-21 and inhibiting its maturation. This binding prevents the processing of pri-miRNA to mature miRNA-21, thereby reducing its expression levels . The molecular targets of this compound include the Dicer cleavage site on the pre-miRNA, which is crucial for the biogenesis of mature miRNA-21 . By inhibiting this process, this compound effectively reduces the oncogenic effects of microRNA-21, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

MicroRNA-21-IN-1 is unique in its high affinity and specificity for microRNA-21. Similar compounds include other microRNA inhibitors such as microRNA-155-IN-1 and microRNA-221-IN-1, which target different microRNAs involved in cancer and other diseases . this compound stands out due to its potent inhibitory effects and its ability to upregulate downstream targets like PTEN, EGR1, and SLIT2 .

Properties

Molecular Formula |

C30H37FN6O3 |

|---|---|

Molecular Weight |

548.7 g/mol |

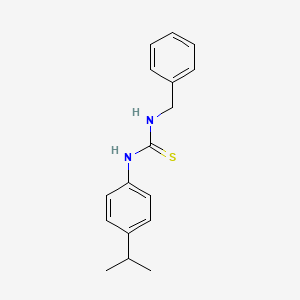

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-N-[4-(2-piperidin-1-ylethylcarbamoyl)phenyl]quinoline-3-carboxamide |

InChI |

InChI=1S/C30H37FN6O3/c1-2-36-20-24(28(38)23-18-25(31)27(19-26(23)36)37-16-10-32-11-17-37)30(40)34-22-8-6-21(7-9-22)29(39)33-12-15-35-13-4-3-5-14-35/h6-9,18-20,32H,2-5,10-17H2,1H3,(H,33,39)(H,34,40) |

InChI Key |

QZVASKUJNDLONM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)NC4=CC=C(C=C4)C(=O)NCCN5CCCCC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)

![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)